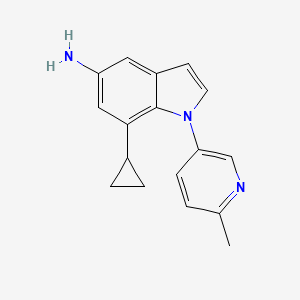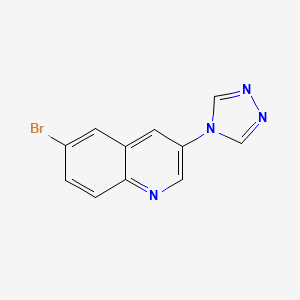
diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyanocyclobutyl group attached to the indole core, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The cyanocyclobutyl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized indole derivatives.
- Reduced amine derivatives.
- Substituted indole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyanocyclobutyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects .
Comparación Con Compuestos Similares
Comparison: Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is unique due to the presence of the cyanocyclobutyl group, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-17(22)14-7-6-13-10-16(18(23)25-4-2)21(15(13)11-14)19(12-20)8-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clave InChI |
WPSWTMZWIDPFAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2C3(CCC3)C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


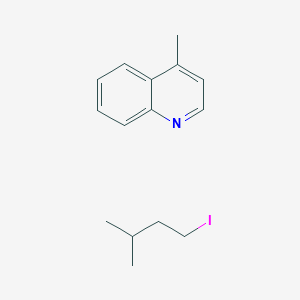
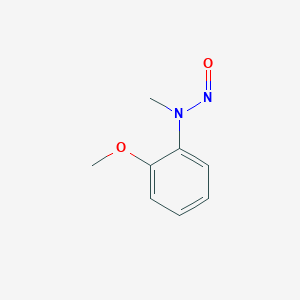
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
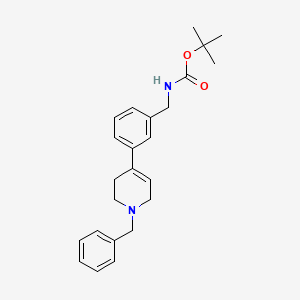

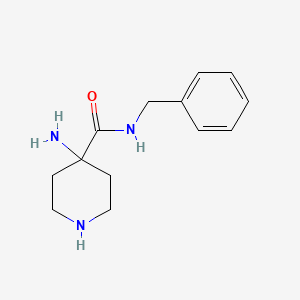
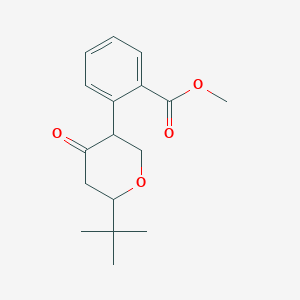
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
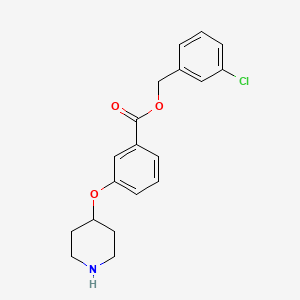
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
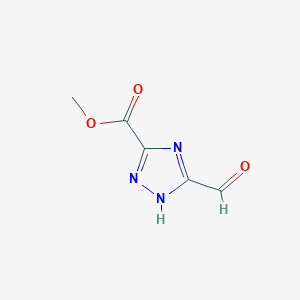
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
